Cas no 173089-82-2 (Methyl isoquinoline-6-carboxylate)
Methyl isoquinoline-6-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl isoquinoline-6-carboxylate
- Methyl 6-Isoquinolinecarboxylate
- Isoquinoline-6-carboxylic acid methyl ester
- Isochinolin-6-carbonsaeure-methylester
- 6-Isoquinolinecarboxylic acid, methyl ester
- Methyl6-Isoquinolinecarboxylate
- UVPWZEOLHRROQK-UHFFFAOYSA-N
- 4333AJ
- WT82350
- MB09804
- SY022491
- AM803339
- AKOS006322880
- SCHEMBL1519827
- A857350
- DA-17433
- DTXSID301264490
- EN300-315905
- CS-0021457
- GS-5992
- 173089-82-2
- Z1198320827
- MFCD11226961
-
- MDL: MFCD11226961
- Inchi: 1S/C11H9NO2/c1-14-11(13)9-2-3-10-7-12-5-4-8(10)6-9/h2-7H,1H3
- InChI Key: UVPWZEOLHRROQK-UHFFFAOYSA-N
- SMILES: O(C)C(C1C=CC2C=NC=CC=2C=1)=O
Computed Properties
- Exact Mass: 187.06300
- Monoisotopic Mass: 187.063328530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 39.2
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.210±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 95 ºC
- Boiling Point: 329.7±15.0 °C at 760 mmHg
- Flash Point: 153.2±20.4 °C
- Solubility: Slightly soluble (1.2 g/l) (25 º C),
- PSA: 39.19000
- LogP: 2.02140
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
Methyl isoquinoline-6-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H315 (100%) H319 (100%) H335 (100%)
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H315 (100%) H319 (100%) H335 (100%)
- Storage Condition:Store at 4 ° C, -4 ° C is better
Methyl isoquinoline-6-carboxylate Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Methyl isoquinoline-6-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M313285-50mg |
Methyl 6-Isoquinolinecarboxylate |
173089-82-2 | 50mg |
$75.00 | 2023-05-17 | ||
| TRC | M313285-100mg |
Methyl 6-Isoquinolinecarboxylate |
173089-82-2 | 100mg |
$110.00 | 2023-05-17 | ||
| TRC | M313285-250mg |
Methyl 6-Isoquinolinecarboxylate |
173089-82-2 | 250mg |
$178.00 | 2023-05-17 | ||
| TRC | M313285-500mg |
Methyl 6-Isoquinolinecarboxylate |
173089-82-2 | 500mg |
$316.00 | 2023-05-17 | ||
| TRC | M313285-1g |
Methyl 6-Isoquinolinecarboxylate |
173089-82-2 | 1g |
$ 485.00 | 2022-06-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M92860-250mg |
Methyl isoquinoline-6-carboxylate |
173089-82-2 | 250mg |
¥278.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M92860-1g |
Methyl isoquinoline-6-carboxylate |
173089-82-2 | 1g |
¥688.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M92860-5g |
Methyl isoquinoline-6-carboxylate |
173089-82-2 | 5g |
¥2128.0 | 2021-09-08 | ||
| Alichem | A189008331-1g |
Methyl isoquinoline-6-carboxylate |
173089-82-2 | 95% | 1g |
$200.90 | 2022-04-02 | |
| Alichem | A189008331-5g |
Methyl isoquinoline-6-carboxylate |
173089-82-2 | 95% | 5g |
$636.54 | 2022-04-02 |
Methyl isoquinoline-6-carboxylate Suppliers
Methyl isoquinoline-6-carboxylate Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
Additional information on Methyl isoquinoline-6-carboxylate
Comprehensive Overview of Methyl isoquinoline-6-carboxylate (CAS No. 173089-82-2): Properties, Applications, and Industry Insights
Methyl isoquinoline-6-carboxylate (CAS No. 173089-82-2) is a specialized organic compound belonging to the isoquinoline derivative family. This heterocyclic aromatic molecule features a carboxylate ester functional group at the 6-position, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. With the growing demand for nitrogen-containing heterocycles in drug discovery, compounds like Methyl isoquinoline-6-carboxylate have garnered significant attention from researchers exploring kinase inhibitors and central nervous system (CNS) therapeutics.
The compound's molecular structure (C11H9NO2) combines the planar isoquinoline scaffold with ester functionality, offering both lipophilicity and hydrogen-bonding capacity—critical properties for bioactive molecule design. Recent studies highlight its utility in developing fluorescence probes for cellular imaging, particularly in cancer research applications where small molecule sensors are needed for tumor microenvironment analysis.
In synthetic chemistry, Methyl 6-isoquinolinecarboxylate (alternative naming) serves as a versatile building block for medicinal chemistry applications. Its reactivity profile allows for transformations at multiple positions: the ester group can undergo hydrolysis or aminolysis, while the isoquinoline nitrogen can participate in coordination chemistry or N-alkylation reactions. This dual functionality makes it particularly valuable for constructing multi-target directed ligands (MTDLs), a hot topic in neurodegenerative disease research.
From an industrial perspective, the compound's stability under standard storage conditions (typically stored at 2-8°C in amber glass containers) makes it practical for high-throughput screening applications. Manufacturers have optimized synthesis routes to produce high-purity Methyl isoquinoline-6-carboxylate (>98% HPLC purity) to meet the stringent requirements of contract research organizations (CROs) and academic laboratories.
Emerging applications include its use as a precursor for photoactive compounds in organic electronics. The conjugated π-system of the isoquinoline core, when combined with the electron-withdrawing ester group, creates interesting photophysical properties being explored for organic light-emitting diodes (OLEDs) and photovoltaic materials. This aligns with current sustainability trends in green chemistry and renewable energy technologies.
Quality control protocols for CAS 173089-82-2 typically involve advanced analytical techniques including HPLC-MS for purity assessment and NMR spectroscopy for structural confirmation. The compound's chromatographic behavior has been well-characterized, with reverse-phase HPLC methods using C18 columns and acetonitrile/water mobile phases being most commonly reported in literature.
Regulatory status varies by region, but Methyl isoquinoline-6-carboxylate generally falls under standard laboratory chemical classifications. Proper handling requires standard personal protective equipment (PPE) including nitrile gloves and safety goggles, following GLP (Good Laboratory Practice) guidelines. Material Safety Data Sheets (MSDS) provide detailed handling instructions specific to each supplier's formulation.
The market for isoquinoline derivatives has shown steady growth (CAGR ~5.8% from 2020-2025), driven by pharmaceutical R&D investments. As a niche product, Methyl isoquinoline-6-carboxylate occupies a strategic position in the fine chemicals supply chain, with major suppliers offering custom synthesis and bulk quantities to support drug discovery programs worldwide.
Recent patent analyses reveal innovative applications, including its incorporation into metal-organic frameworks (MOFs) for gas storage and its use in developing corrosion inhibitors for industrial applications. These diverse applications demonstrate the compound's versatility beyond traditional pharmaceutical intermediates.
For researchers considering 173089-82-2 for their projects, key considerations include solubility characteristics (soluble in DMSO, DMF; moderately soluble in methanol) and compatibility with common cross-coupling reactions. The compound's UV-Vis absorption spectrum (typically λmax ~270 nm) makes it suitable for reaction monitoring using standard spectrophotometric methods.
Future research directions may explore its potential in catalysis (as ligand for transition metals) or in supramolecular chemistry applications. The compound's balanced lipophilicity (calculated logP ~2.1) and molecular weight (187.19 g/mol) make it particularly interesting for fragment-based drug discovery approaches that are gaining traction in the pharmaceutical industry.
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